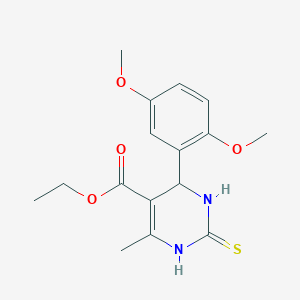

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives

Preparation Methods

The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to achieve the desired product.

Chemical Reactions Analysis

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring, leading to the introduction of various substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.

Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.

Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating infections, cancer, and other diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to the suppression of these cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds such as:

Tetrahydropyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.

Thioxopyrimidine derivatives: These compounds contain a sulfur atom in the pyrimidine ring, similar to the compound , and exhibit comparable biological activities.

Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group can have similar chemical properties and reactivity, making them useful for similar applications.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activities, which can be fine-tuned for various applications through chemical modifications.

Biological Activity

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as ETPTC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of ETPTC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H20N2O4S

- Molecular Weight : 336.41 g/mol

- CAS Number : 2829287

ETPTC exhibits various biological activities primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : ETPTC has been identified as a potential inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. Studies have shown that derivatives of ETPTC can act as non-competitive inhibitors of TP, with IC50 values indicating significant inhibitory potency .

- Antioxidant Properties : Some studies suggest that ETPTC may possess antioxidant activities, which can mitigate oxidative stress and contribute to its therapeutic effects .

Anticancer Activity

ETPTC and its derivatives have been evaluated for their anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For instance:

- Case Study : A study assessed the cytotoxicity of ETPTC derivatives against mouse fibroblast cells (3T3). The results indicated that these compounds were non-cytotoxic at effective concentrations for TP inhibition, suggesting a favorable safety profile for further development .

Antimicrobial Activity

Preliminary research indicates that ETPTC may also exhibit antimicrobial properties. Compounds within the same structural class have shown efficacy against various bacterial strains, which warrants further investigation into ETPTC's potential as an antimicrobial agent .

Table 1: Biological Activity Summary of ETPTC Derivatives

Research Findings

Recent studies have highlighted the therapeutic potential of ETPTC derivatives:

- In Vitro Studies : A comprehensive evaluation of various dihydropyrimidone derivatives indicated that modifications in the phenyl ring significantly affect their biological activity. The presence of methoxy and bromo groups was correlated with enhanced TP inhibition and reduced cytotoxicity .

- Molecular Docking Studies : These studies have provided insights into the binding interactions between ETPTC derivatives and their targets. The results suggest that structural modifications can optimize binding affinity and specificity towards TP .

Properties

Molecular Formula |

C16H20N2O4S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H20N2O4S/c1-5-22-15(19)13-9(2)17-16(23)18-14(13)11-8-10(20-3)6-7-12(11)21-4/h6-8,14H,5H2,1-4H3,(H2,17,18,23) |

InChI Key |

BMQSPIAPMOVSEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=C(C=CC(=C2)OC)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.